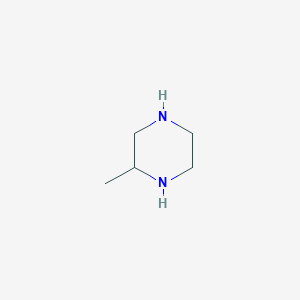

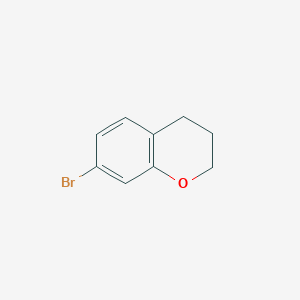

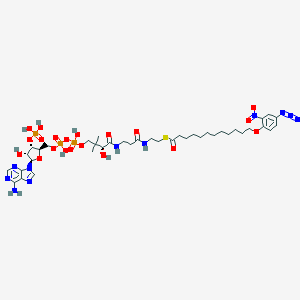

![molecular formula C8H9NO B152771 5,8-二氢-6H-吡喃[3,4-b]吡啶 CAS No. 126473-99-2](/img/structure/B152771.png)

5,8-二氢-6H-吡喃[3,4-b]吡啶

描述

The compound 5,8-Dihydro-6H-pyrano[3,4-b]pyridine is a heterocyclic compound that is part of a broader family of heterocycles which are of significant interest in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss 5,8-Dihydro-6H-pyrano[3,4-b]pyridine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves innovative techniques such as microwave-assisted, palladium-catalyzed C-H heteroarylation, which has been used to create a novel family of compounds based on a pyrazolo-pyrano-pyridine core . Additionally, a one-step synthesis method involving a three-component condensation has been reported for the synthesis of substituted dihydropyrazolo-pyrans, which could potentially be adapted for the synthesis of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine . The use of ultrasound-promoted regioselective synthesis is another method that has been employed to create fused polycyclic pyrazolo-pyridines, indicating the potential for diverse synthetic approaches .

Molecular Structure Analysis

The molecular structure of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine would likely feature a tricyclic core, as is common among its related compounds. For instance, pyrazolo-pyrrolo-pyridine derivatives have been synthesized, which involve tricyclic heterocycles . The structural analysis of these compounds is crucial for understanding their reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related heterocyclic compounds often include intramolecular cycloadditions, as seen in the synthesis of pyrazolo-pyrrolo-pyridine derivatives . The reactivity of these compounds can be quite complex, and understanding the chemical reactions they undergo is essential for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine are not detailed in the provided papers, the properties of related heterocyclic compounds suggest that they may possess significant biological activity and could be of interest in drug discovery programs . The review on the synthesis and medicinal application of dihydropyrano-pyrans and spiro-pyrano-pyrans highlights the importance of these compounds in various fields, including medicinal chemistry .

科学研究应用

合成与优化

- 基于5,8-二氢-6H-吡喃[3,4-b]吡啶核的新型杂环化合物通过Pd催化、微波辅助的C-H杂芳基化协议合成。该方法证明了其快速、通用,并且产率高,对三环核心和相关类似物的合成效率也很高 (Garrison, Childress, Davis, & Lindsley, 2019)。

环境友好合成

- 开发了一种合成色诺[4,3-b]吡喃[3,4-e]吡啶-6,8-二酮衍生物的高效方法。该过程使用水作为溶剂,L-脯氨酸作为无毒催化剂,强调了该方法的环境效益 (Sayahi, Shamkhani, Mahdavi, & Bahadorikhalili, 2021)。

微波激活合成

- 利用微波激活的反电子需求Diels–Alder反应合成了多取代的2,3-二氢呋喃[2,3-b]吡啶和3,4-二氢-2H-吡喃[2,3-b]吡啶,提供了一条高效的合成途径,反应时间更短 (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007)。

超声波促进合成

- 利用快速的超声波促进方法合成了融合多环的4-芳基-3-甲基-4,7-二氢-1H-吡唑[3,4-b]吡啶。这种方法显著缩短了反应时间并提高了产率 (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010)。

生物医药化合物的合成

- 合成并研究了一类杂环化合物——吡唑[3,4-b]吡啶,用于其生物医药应用。这些化合物呈现两种可能的互变异构体形式,并已被包括在广泛的生物医学研究中 (Donaire-Arias et al., 2022)。

药用和制药行业应用

- 与吡喃[3,4-b]吡啶结构相关的吡啶吡嘧啶核被认为是药用和制药行业中的关键前体,因为其具有广泛的合成应用和生物利用度 (Parmar, Vala, & Patel, 2023)。

合成中的区域化学

- 一项关注吡喃[3,4-c]吡啶合成的区域化学研究,优化了反应条件并提高了产率。这项工作有助于理解合成过程及其在各个领域中的应用 (Sirakanyan et al., 2021)。

属性

IUPAC Name |

6,8-dihydro-5H-pyrano[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-3-5-10-6-8(7)9-4-1/h1-2,4H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIHMXWDEWRBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dihydro-6H-pyrano[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

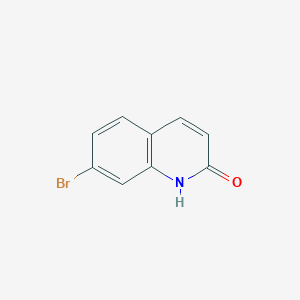

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

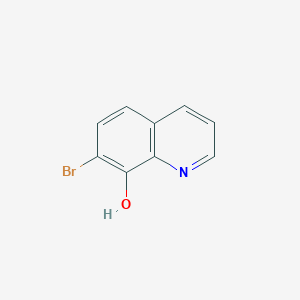

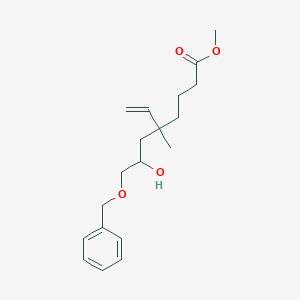

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

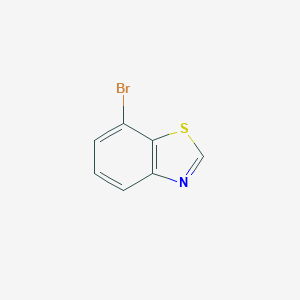

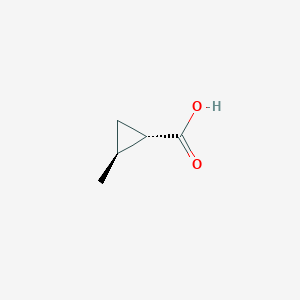

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

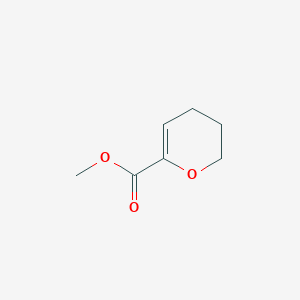

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)